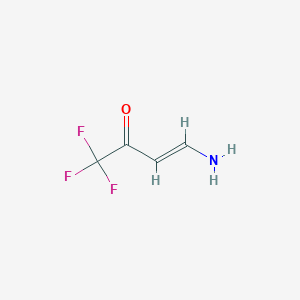

4-Amino-1,1,1-trifluoro-3-buten-2-one

概要

説明

メチルイソブチルケトンは、無色の液体で、心地よい臭いを持ち、主にガム、樹脂、塗料、ニス、ラッカー、ニトロセルロースの溶媒として使用されます . メチルイソブチルケトンは、その安定性と水への低溶解性から、さまざまな工業プロセスでもその用途が知られています .

2. 製法

メチルイソブチルケトンは、いくつかの方法で合成することができます:

-

ラボ規模の合成: : ラボ規模では、メチルイソブチルケトンは、アセトンを原料とする3段階のプロセスで製造することができます。このプロセスは、アセトンの自己縮合によるジアセトンアルコールの生成、続いてメシチルオキシドを形成する脱水、最後にメシチルオキシドを水素化してメチルイソブチルケトンを得る という工程を含みます。

-

工業生産: : 工業的には、この3段階は1つのプロセスに統合されています。 アセトンは、水素の中圧下で、強酸性のパラジウム触媒ドープしたカチオン交換樹脂で処理されます . この方法により、年間数百万キログラムのメチルイソブチルケトンを製造することができます .

準備方法

Methyl isobutyl ketone can be synthesized through several methods:

-

Laboratory Scale Synthesis: : At the laboratory scale, methyl isobutyl ketone can be produced via a three-step process using acetone as the starting material. The process involves self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone .

-

Industrial Production: : Industrially, the three steps are combined into a single process. Acetone is treated with a strongly acidic, palladium catalyst-doped cation exchange resin under medium pressure of hydrogen . This method allows for the production of several million kilograms of methyl isobutyl ketone annually .

化学反応の分析

Substitution Reactions

ATFB participates in nucleophilic substitution at the amino group. Key examples include:

Reaction with Ammonia Derivatives

- Alkoxy-Amination : ATFB reacts with alkyl halides in the presence of bases (e.g., NaH) to replace the ethoxy group, forming derivatives like 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones .

- Amination : Treatment with ammonia gas (NH₃) yields 4-amino derivatives under mild conditions (0–30°C, 0.5–2 hours) .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkoxy-substitution | R-X (alkyl halide), NaH, THF, 0–25°C | 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one |

| Direct Amination | NH₃ gas, solvent-free, 0–30°C | 4-Amino-1,1,1-trifluoro-3-buten-2-one |

Addition Reactions

The carbonyl group in ATFB undergoes 1,2-addition with organometallic reagents:

Organozinc Additions

- Reaction with organozinc compounds (e.g., R₂Zn) leads to β-amino enones, which are precursors for trifluoromethylated heterocycles .

Grignard Reagents

- Phenylmagnesium bromide adds to the carbonyl, replacing the ethoxy group to form substituted ketones .

Key Products

| Reagent | Product Structure | Application |

|---|---|---|

| R₂Zn | β-Alkylamino-CF₃ enones | Building blocks for pyrimidines |

| PhMgBr | 4-Phenyl-1,1,1-trifluoro-3-buten-2-one | Intermediate in drug synthesis |

Cycloaddition and Cyclocondensation

ATFB serves as a dienophile or electrophile in cyclization reactions:

[4+2] Cycloaddition

Heterocycle Synthesis

- Pyrimidines : Cyclocondensation with urea or amidines yields 4-trifluoromethylpyrimidines, which exhibit biological activity .

Reaction Conditions

| Cyclization Partner | Conditions | Product |

|---|---|---|

| Urea | Reflux in ethanol, 6–8 hours | 6-(2-Heteroaryl)-4-CF₃-pyrimidinones |

| Amidines (e.g., benzamidine) | Toluene, 80°C, 1 hour | 4-CF₃-pyrimidines with aryl substituents |

Oxidation and Reduction

Oxidation

- ATFB is oxidized to oxo derivatives using agents like KMnO₄ or CrO₃, though this pathway is less explored .

Reduction

- Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, forming 4-amino-1,1,1-trifluorobut-3-en-2-ol .

Mechanistic Insights

科学的研究の応用

Chemical Synthesis

Building Block for Organic Compounds:

4-Amino-1,1,1-trifluoro-3-buten-2-one serves as an essential intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions, including nucleophilic substitutions and cycloadditions. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for complex synthetic pathways .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles (e.g., amines) | Amino derivatives |

| Cycloaddition | Participates in cycloaddition reactions | Cyclic compounds |

| Oxidation | Can be oxidized using various oxidizing agents | Oxidized derivatives |

Biological Applications

Pharmaceutical Development:

Research has indicated that this compound exhibits potential biological activities, including enzyme inhibition and antimicrobial properties. It is being studied for its role as a therapeutic agent against various diseases such as cancer and infectious diseases. The compound has been particularly noted for its effectiveness in synthesizing antiviral agents .

Case Study: Antiviral Agent Synthesis

A notable study demonstrated the use of this compound as a key intermediate in the synthesis of novel antiviral compounds. The derivatives produced showed promising activity against viral infections, highlighting the compound's potential in medicinal chemistry.

Industrial Applications

Agrochemicals:

In the agricultural sector, this compound is utilized in the synthesis of pesticides. For example, it has been employed in the production of flonicamid, an insecticide effective against various pests while being safe for beneficial insects .

Material Science:

The compound also finds applications in material science for developing specialty chemicals and materials with unique properties. Its fluorinated nature contributes to the creation of fluorinated polymers and surfactants that exhibit enhanced performance characteristics .

作用機序

メチルイソブチルケトンの作用機序は、様々な化学化合物の溶解と相互作用を促進する溶媒としての働きに関係しています。 その分子構造は、極性物質と非極性物質の両方に相互作用することができ、様々な化学プロセスにおいて汎用性の高い溶媒となっています . その作用に関与する経路には、水素結合、双極子-双極子相互作用、ファンデルワールス力などがあります .

類似化合物との比較

メチルイソブチルケトンは、以下の様な他の類似化合物と比較することができます:

- メチルイソプロピルケトン

- 2-ペンタノン

- ジイソブチルケトン

- 2-メチルペンタン-4-オール

メチルイソブチルケトンは、水への溶解度が低く、水性酸や塩基に対して安定であるため独特です . これにより、他のケトンでは適さない用途に特に役立ちます。 その心地よい香りや溶媒としての効果も、他の類似化合物とは異なる特徴です .

生物活性

4-Amino-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound notable for its unique trifluoromethyl group and amino functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 151.08 g/mol. The presence of the amino group (-NH2) and the trifluoromethyl group (-CF3) plays a crucial role in its reactivity and biological interactions.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. COX-2 is known to play a significant role in pain and inflammation pathways, making this compound a candidate for further investigation in anti-inflammatory drug development.

Anticancer Potential

The compound has also shown promise in anticancer research. Its structural similarity to other bioactive molecules suggests potential interactions with various cellular targets involved in cancer progression. Research indicates that it may affect signaling pathways critical for tumor growth and survival .

Research on the mechanisms through which this compound exerts its biological effects is ongoing. Notably, its interaction with COX-2 suggests a pathway through which it may reduce inflammation-related cancer risks. Further studies are needed to elucidate the full scope of its interactions at the molecular level.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Contains an ethoxy group | More soluble in organic solvents |

| 5-Indolyl trifluoromethyl ketone | Contains a simple trifluoromethyl ketone | Lacks the butenone structure |

| 4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one | Features a dimethylamino group | Increased basicity and potential for different reactivity |

This table highlights the distinctive features of this compound that may enhance its biological activity compared to other compounds.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound in various experimental models:

Study 1: Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly inhibited COX-2 activity in human cell lines. The results indicated a dose-dependent reduction in prostaglandin E2 (PGE2) production, suggesting effective anti-inflammatory properties .

Study 2: Anticancer Activity

A study investigating the effects of this compound on HeLa (cervical cancer) cells revealed that it induced apoptosis through caspase activation. The compound's ability to modulate apoptotic pathways positions it as a potential therapeutic agent against certain cancer types.

特性

IUPAC Name |

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJDPIHFALRNER-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/N)\C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184848-89-3 | |

| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-1,1,1-trifluoro-3-buten-2-one in the synthesis of 4-trifluoromethylnicotinic acid?

A1: this compound serves as a crucial intermediate in the synthesis of 4-trifluoromethylnicotinic acid []. The process involves reacting it with a specific compound (formula V in the abstract) to achieve the final product.

Q2: Can you elaborate on the reaction conditions used to synthesize this compound in this process?

A2: The abstract outlines a two-step process. First, a halide (formula I) reacts with another compound (formula II) in the presence of a base to form an intermediate. This intermediate is then treated with ammonia to yield this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。